{[4-({[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-2-nitrophenyl]sulfanyl}acetic acid
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Overview
Description
{[4-({[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-2-nitrophenyl]sulfanyl}acetic acid is a complex organic compound with a unique structure that includes a benzothiophene core, an ethoxycarbonyl group, and a nitrophenyl sulfanyl acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-({[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-2-nitrophenyl]sulfanyl}acetic acid typically involves multiple steps. One common method starts with the preparation of the benzothiophene core, followed by the introduction of the ethoxycarbonyl group through esterification. The nitrophenyl sulfanyl acetic acid moiety is then attached via a series of substitution reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
{[4-({[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-2-nitrophenyl]sulfanyl}acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrophenyl and sulfanyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. The conditions often involve specific temperatures, pressures, and pH levels to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
{[4-({[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-2-nitrophenyl]sulfanyl}acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of {[4-({[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-2-nitrophenyl]sulfanyl}acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
- [(3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]formic acid
- [(4-(Ethoxycarbonyl)-2-nitrophenyl)sulfanyl]acetic acid
Uniqueness
{[4-({[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-2-nitrophenyl]sulfanyl}acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H20N2O7S2 |
---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
2-[4-[(3-ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-2-nitrophenyl]sulfanylacetic acid |
InChI |
InChI=1S/C20H20N2O7S2/c1-2-29-20(26)17-12-5-3-4-6-14(12)31-19(17)21-18(25)11-7-8-15(30-10-16(23)24)13(9-11)22(27)28/h7-9H,2-6,10H2,1H3,(H,21,25)(H,23,24) |
InChI Key |
ANSCSAWOHRLSIO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC(=C(C=C3)SCC(=O)O)[N+](=O)[O-] |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC(=C(C=C3)SCC(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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